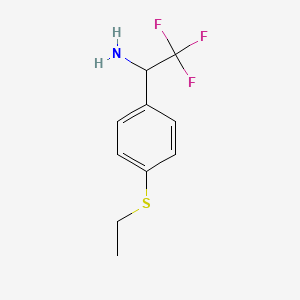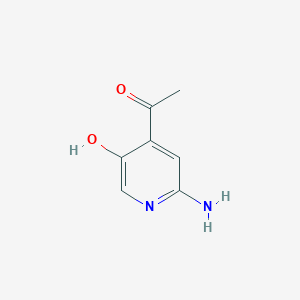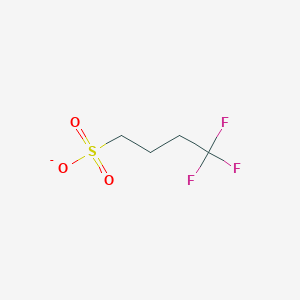
1-(4-Ethylsulfanyl-phenyl)-2,2,2-trifluoro-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Ethylsulfanyl-phenyl)-2,2,2-trifluoro-ethylamine is a chiral compound characterized by the presence of an ethylsulfanyl group attached to a phenyl ring, along with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes nucleophilic substitution reactions to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Ethylsulfanyl-phenyl)-2,2,2-trifluoro-ethylamine undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
®-1-(4-Ethylsulfanyl-phenyl)-2,2,2-trifluoro-ethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-1-(4-Ethylsulfanyl-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: A related compound used as a nucleophilic trifluoromethylating agent.
4-(Methylsulfonyl)phenylacetic acid: Another compound with a sulfonyl group attached to a phenyl ring, used in organic synthesis.
Uniqueness
®-1-(4-Ethylsulfanyl-phenyl)-2,2,2-trifluoro-ethylamine is unique due to the combination of its trifluoromethyl group, ethylsulfanyl group, and chiral amine group
Properties
Molecular Formula |
C10H12F3NS |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
1-(4-ethylsulfanylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3NS/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3 |
InChI Key |
KPERSYFTFCUKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane HCl](/img/structure/B14858283.png)




![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid](/img/structure/B14858338.png)
![1-{2-bromo-4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B14858341.png)
![(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14858347.png)
![(2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B14858348.png)

![N-{[5-(phenylsulfanyl)furan-2-yl]methyl}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B14858356.png)



